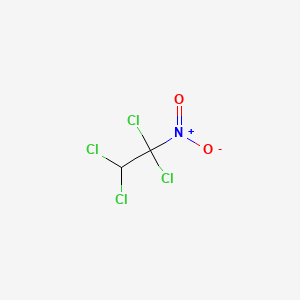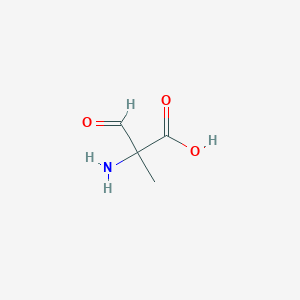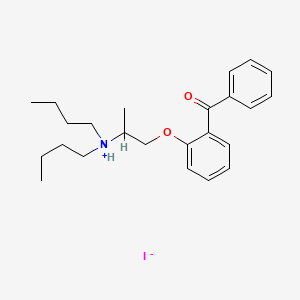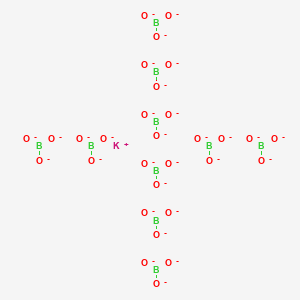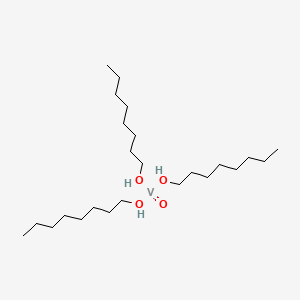
Tris(octan-1-olato)oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(octan-1-olato)oxovanadium is a coordination compound that features vanadium in its +4 oxidation state. This compound is characterized by the presence of three octan-1-olato ligands and one oxo ligand coordinated to the central vanadium atom. It is typically a solid, often appearing as white crystals, and is soluble in organic solvents . The compound is known for its stability and thermal resistance, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(octan-1-olato)oxovanadium generally involves the reaction of vanadium oxytrichloride (VOCl3) with octan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the vanadium center. The general reaction scheme is as follows:
VOCl3+3C8H17OH+3Py→VO(OC8H17)3+3PyHCl
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key considerations for industrial production would include maintaining an inert atmosphere and ensuring the purity of reagents to prevent contamination and side reactions.
Chemical Reactions Analysis
Types of Reactions: Tris(octan-1-olato)oxovanadium can undergo various chemical reactions, including:
Oxidation: The vanadium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, often involving the oxo ligand.
Substitution: Ligands can be substituted with other donor molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using donor solvents or other ligands like phosphines.
Major Products:
Oxidation: Formation of dioxovanadium complexes.
Reduction: Formation of vanadium(III) complexes.
Substitution: Formation of new vanadium complexes with different ligands.
Scientific Research Applications
Tris(octan-1-olato)oxovanadium has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and carbon dioxide fixation.
Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which tris(octan-1-olato)oxovanadium exerts its effects often involves the interaction of the vanadium center with biological molecules. For instance, in anticancer applications, the compound can induce apoptosis through the mitochondrial-dependent pathway, involving the release of cytochrome c and activation of caspases . The compound can also interact with DNA, leading to cell cycle arrest and inhibition of tumor growth .
Comparison with Similar Compounds
- Oxovanadium(IV) complexes with Schiff base ligands
- Vanadyl acetylacetonate (VO(acac)2)
- Mixed-ligand oxovanadium complexes incorporating bipyridyl or phenanthroline ligands
Uniqueness: Tris(octan-1-olato)oxovanadium is unique due to its specific ligand environment, which imparts distinct solubility and stability characteristics. Compared to other oxovanadium complexes, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
24261-23-2 |
|---|---|
Molecular Formula |
C24H54O4V |
Molecular Weight |
457.6 g/mol |
IUPAC Name |
octan-1-ol;oxovanadium |
InChI |
InChI=1S/3C8H18O.O.V/c3*1-2-3-4-5-6-7-8-9;;/h3*9H,2-8H2,1H3;; |
InChI Key |
RIZRBNXLHKIULJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


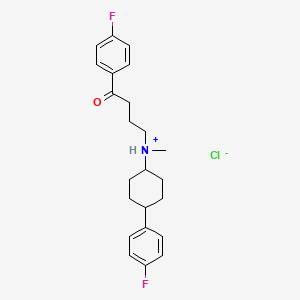
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

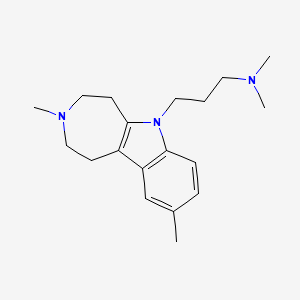

![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
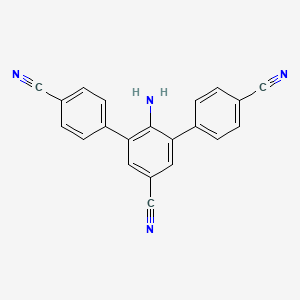
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)

